molecular formula C13H13NO3 B2640941 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde CAS No. 610260-63-4

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde

Cat. No. B2640941
CAS RN: 610260-63-4
M. Wt: 231.251
InChI Key: LMLHECCOGOQRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” is a chemical compound with the molecular formula C13H13NO3 . It is used in scientific research, particularly in proteomics .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” consists of a benzaldehyde group attached to an isoxazole ring via a methoxy group . The isoxazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” has a molecular weight of 231.247 Da . Its exact physical properties, such as melting point, boiling point, and solubility, are not provided in the available resources .

Scientific Research Applications

Anti-Breast Cancer Activity

This compound has been used in the design and synthesis of derivatives that act as potent BRD4 inhibitors with anti-breast cancer activity . One such derivative, DDT26, has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It has been found to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Inhibitory Activities Against BRD4

The compound has been used in the synthesis of derivatives that exhibit robust inhibitory activity against BRD4 at sub-micromolar concentrations . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Potential Use in Rheumatoid and Inflammatory Diseases

The compound has been used in the synthesis of 3,4 and 4,5-disubstituted and 3,4,5-trisubstituted isoxazoles, which have been tested for their inhibitory potency against cytP450 . These compounds have been developed as potential agents for the treatment of rheumatoid and inflammatory diseases .

Study of Biomolecule:Ligand Complexes

The compound has been used in the study of biomolecule:ligand complexes . This involves the investigation of the interactions between biomolecules and ligands, which can provide valuable insights into the mechanisms of biological processes .

Free Energy Calculations

The compound has been used in free energy calculations . These calculations are crucial in the study of various physical and chemical processes, including phase transitions, chemical reactions, and protein folding .

Structure-Based Drug Design

The compound has been used in structure-based drug design . This involves the design of drugs based on the three-dimensional structure of the biological target .

Refinement of X-ray Crystal Complexes

The compound has been used in the refinement of X-ray crystal complexes . This involves the use of X-ray crystallography to determine the atomic and molecular structure of a crystal .

Development of Novel Therapeutic Agents

Given the wide range of applications and the promising results obtained from the studies mentioned above, this compound could be used as a starting point for the development of novel therapeutic agents . These agents could potentially offer new treatment options for various diseases, including cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of “4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” is not explicitly stated in the available resources. As a research chemical, its effects would depend on the specific context of its use .

properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-11(7-15)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLHECCOGOQRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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